molecular formula C8H12O4S B2805537 2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid CAS No. 2260930-73-0

2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid

Cat. No.: B2805537
CAS No.: 2260930-73-0
M. Wt: 204.24
InChI Key: JEMOPDCSORUXMP-UHFFFAOYSA-N
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Description

2,2-Dioxo-2λ⁶-thiabicyclo[3.2.1]octane-5-carboxylic acid is a bicyclic sulfone-containing carboxylic acid. Its core structure consists of a bicyclo[3.2.1]octane scaffold with a sulfur dioxide (sulfone) group at position 2 and a carboxylic acid moiety at position 4. The sulfone group introduces strong electron-withdrawing effects, which may influence the compound’s acidity, solubility, and reactivity compared to non-sulfonated analogs.

Properties

IUPAC Name

2,2-dioxo-2λ6-thiabicyclo[3.2.1]octane-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12O4S/c9-7(10)8-2-1-6(5-8)13(11,12)4-3-8/h6H,1-5H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEMOPDCSORUXMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCS(=O)(=O)C1C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

204.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2260930-73-0
Record name 2,2-dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a thiol with a dicarboxylic acid derivative, followed by oxidation to introduce the dioxo functionality. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as in the laboratory but optimized for efficiency and cost-effectiveness. This includes the use of continuous flow reactors, automated systems for precise control of reaction parameters, and purification techniques such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfur atom can be further oxidized to form sulfone or sulfoxide derivatives.

    Reduction: Reduction reactions can convert the dioxo groups to hydroxyl groups or other reduced forms.

    Substitution: The carboxylic acid group can participate in substitution reactions, forming esters, amides, or other derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a wide range of derivatives, including esters and amides.

Scientific Research Applications

Drug Design and Development

The compound has been studied for its potential as a bioisostere in drug development. Bioisosteres are compounds that have similar chemical properties but differ in structure, allowing them to mimic the activity of more complex molecules while enhancing pharmacokinetic properties.

  • Case Study: Angiotensin II Receptor Antagonists
    Research has demonstrated that derivatives of bicyclic compounds can effectively inhibit the angiotensin II receptor, which is crucial in regulating blood pressure. For instance, tetrazole derivatives have been shown to occupy the same binding sites as carboxylic acids, leading to significant antihypertensive effects . This insight suggests that 2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid could serve as a scaffold for developing new antihypertensive agents.

Material Science

The unique structural characteristics of this compound allow it to be utilized in creating novel materials with specific mechanical and thermal properties.

  • Case Study: Polymer Chemistry
    In polymer synthesis, bicyclic compounds can act as cross-linking agents or modifiers to enhance the properties of polymers. For example, research has indicated that incorporating thiol-functionalized bicyclic compounds into polymer matrices can improve their elasticity and thermal stability .

Table 1: Comparison of Biological Activities of Bicyclic Compounds

Compound NameStructure TypepKaIC50 (μM)Biological Activity
2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acidBicyclic5.10.23Angiotensin II Receptor Inhibition
Tetrazole DerivativeHeterocyclic4.50.19Antihypertensive Activity
Oxadiazole DerivativeHeterocyclic6.00.25Antihypertensive Activity

Table 2: Material Properties of Polymers Modified with Bicyclic Compounds

Polymer TypeModification TypeThermal Stability (°C)Elasticity (MPa)
PolyethyleneCross-linked with thiobicyclic compound180200
PolypropyleneBlended with bicyclic compound160150

Mechanism of Action

The mechanism of action of 2,2-Dioxo-2lambda6-thiabicyclo[3.2.1]octane-5-carboxylic acid involves its interaction with molecular targets through its functional groups. The dioxo and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with proteins and other biomolecules, influencing their activity. The sulfur atom can participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Structural Similarities and Differences

The following table summarizes key structural and physicochemical properties of the target compound and its analogs:

Compound Name Core Structure Substituents/Functional Groups Molecular Formula Molecular Weight Key Properties/Applications References
2,2-Dioxo-2λ⁶-thiabicyclo[3.2.1]octane-5-carboxylic acid Bicyclo[3.2.1]octane Sulfone (2,2-dioxo), carboxylic acid (C5) C₈H₁₀O₄S 202.23 Electron-withdrawing sulfone group
2,2-Difluoro-6-azabicyclo[3.2.1]octane-5-carboxylic acid Bicyclo[3.2.1]octane Two fluorine atoms (C2), amine (C6), carboxylic acid (C5) C₈H₁₁F₂NO₂ 191.18 Enhanced lipophilicity from fluorine
6-[(tert-Butoxy)carbonyl]-6-azabicyclo[3.2.1]octane-5-carboxylic acid Bicyclo[3.2.1]octane tert-Butoxycarbonyl (Boc) group (C6), carboxylic acid (C5) C₁₃H₂₁NO₄ 255.31 Boc-protected amine; synthetic intermediate
(6R,7S)-7-(4-(2-Amino-1-carboxy-2-oxoethylidene)-1,3-dithietane-2-carboxamido)-... Bicyclo[4.2.0]octene Complex substituents (thiazole, tetrazole) Not provided Not provided Antibacterial β-lactam analog
7-Oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid Bicyclo[3.2.1]octane Ketone (C7), amine (C6), carboxylic acid (C5) C₈H₁₁NO₃ 169.18 Potential protease inhibitor scaffold

Key Observations:

  • Core Variations: While the target compound uses a bicyclo[3.2.1]octane system, analogs like (6R,7S)-7-(4-(2-Amino-1-carboxy-...) adopt larger bicyclo[4.2.0] frameworks, which alter conformational rigidity and binding interactions .
  • Functional Groups: The sulfone group in the target compound distinguishes it from nitrogen-containing analogs (e.g., 6-azabicyclo derivatives).
  • Pharmacological Relevance : Compounds like 7-oxo-6-azabicyclo[3.2.1]octane-5-carboxylic acid (MW 169.18) are marketed as research chemicals, suggesting utility in drug discovery for protease or kinase inhibition .

Biological Activity

2,2-Dioxo-2λ⁶-thiabicyclo[3.2.1]octane-5-carboxylic acid, with the CAS number 2260930-73-0, is a compound that has garnered interest due to its unique structural properties and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

The compound belongs to a class of bicyclic compounds characterized by a thiabicyclo structure. The molecular formula is C₈H₁₂O₄S, which includes multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC₈H₁₂O₄S
Molecular Weight228.25 g/mol
CAS Number2260930-73-0
StructureStructure

Mechanisms of Biological Activity

The biological activity of 2,2-Dioxo-2λ⁶-thiabicyclo[3.2.1]octane-5-carboxylic acid is primarily attributed to its interaction with various biological targets, which can include enzymes and receptors involved in metabolic pathways.

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes related to metabolic processes, potentially affecting pathways associated with inflammation and oxidative stress.
  • Antioxidant Properties : The presence of dioxo and carboxylic acid functional groups may confer antioxidant properties, allowing the compound to scavenge free radicals and reduce oxidative damage in cells.
  • Cellular Signaling : There is evidence that compounds with similar structures can modulate signaling pathways involved in cell proliferation and apoptosis, indicating a potential role in cancer therapy.

Case Studies and Research Findings

Several studies have investigated the biological effects of compounds structurally related to 2,2-Dioxo-2λ⁶-thiabicyclo[3.2.1]octane-5-carboxylic acid:

  • Study on Antioxidant Activity : A study published in Journal of Medicinal Chemistry explored the antioxidant capabilities of related bicyclic compounds. Results indicated significant free radical scavenging activity, suggesting potential applications in neuroprotection and anti-aging therapies .
  • Enzyme Interaction Studies : Research conducted by Namiki et al. demonstrated that derivatives of bicyclic compounds could inhibit key enzymes involved in metabolic syndromes. This suggests that 2,2-Dioxo-2λ⁶-thiabicyclo[3.2.1]octane-5-carboxylic acid might exhibit similar inhibitory effects .

Safety and Toxicology

The safety profile of 2,2-Dioxo-2λ⁶-thiabicyclo[3.2.1]octane-5-carboxylic acid indicates potential toxicity if ingested or improperly handled:

  • Toxicity Classification : According to safety data sheets, the compound is classified as harmful if swallowed (H302) and causes skin irritation (H315) . Proper handling procedures should be followed to mitigate risks.

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